Omacetaxine mepesuccinate;HHT

Description

Homoharringtonine (HHT) is a plant-derived alkaloid isolated from Cephalotaxus species, including Cephalotaxus harringtonia and C. fortunei . It belongs to the cephalotaxine ester family and exerts its primary anticancer effect by inhibiting protein synthesis via binding to the ribosomal A-site, preventing peptide bond formation and elongation . Clinically, HHT is approved for treating chronic myeloid leukemia (CML) after tyrosine kinase inhibitor (TKI) resistance and is used in acute myeloid leukemia (AML) regimens . Its efficacy extends to solid tumors, such as triple-negative breast cancer (TNBC), where it synergizes with paclitaxel .

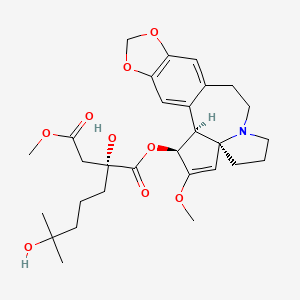

Structure

2D Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. |

|---|---|

Numéro CAS |

26833-87-4 |

Formule moléculaire |

C29H39NO9 |

Poids moléculaire |

545.6 g/mol |

Nom IUPAC |

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |

InChI |

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |

Clé InChI |

HYFHYPWGAURHIV-PWNJXPRTSA-N |

SMILES isomérique |

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

SMILES canonique |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

26833-87-4 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |

Origine du produit |

United States |

Méthodes De Préparation

Source Material Selection

Homoharringtonine is primarily isolated from plants within the Cephalotaxus genus, notably Cephalotaxus fortunei, Cephalotaxus harringtonia, and related species. These evergreen shrubs, native to East Asia, accumulate alkaloids in their bark, leaves, roots, and seeds. The selection of plant material is influenced by seasonal variations, geographical location, and genetic factors, which collectively determine alkaloid content. For instance, mature bark harvested during autumn exhibits higher homoharringtonine concentrations compared to younger tissues.

Extraction and Isolation Techniques

The extraction process begins with drying and pulverizing plant material into coarse powder, followed by solvent extraction using ethanol or methanol under reflux conditions. The crude extract is then subjected to liquid-liquid partitioning to remove non-alkaloid components. Subsequent purification employs column chromatography with aluminum oxide (Al₂O₃) to separate alkaloid fractions based on polarity. Final isolation of homoharringtonine is achieved via silica gel chromatography, often using chloroform-methanol gradients for elution.

A critical challenge in plant-based extraction is the co-isolation of structurally similar alkaloids, such as harringtonine and isoharringtonine. To address this, high-performance liquid chromatography (HPLC) is utilized for precise separation, ensuring >95% purity in the final product.

Laboratory Synthesis Approaches

Key Starting Materials

Laboratory synthesis of homoharringtonine avoids reliance on plant sources and enables scalable production. The process begins with δ-methyl-δ-caprolactone (1) and ethanol, which undergo ring-opening reactions to form ethyl 5-methyl-4-hexenoate (2). This intermediate is condensed with diethyl oxalate to yield diethyl 2-(3-methyl-2-butenyl) malonate (3), followed by β-decarboxylation in aqueous dimethylsulfoxide (DMSO) with sodium chloride to generate 6-methyl-2-oxo-5-heptenoic acid ethyl ester (4).

Stepwise Reaction Pathway

The synthesis proceeds through the following sequence:

- Alkaline Hydrolysis : Compound 4 is hydrolyzed to 6-methyl-2-oxo-5-heptenoic acid (5).

- Oxalylation and Acylation : The carboxylic acid (5) is coupled with cephalotaxine, the non-esterified parent alkaloid, via a mixed anhydride method to form 6-methyl-2-oxo-5-heptenoic acid cephalomannine ester (6).

- Rafalmacky Reaction : Compound 6 undergoes intramolecular cyclization to yield methyl 2-hydroxy-2-(4-methyl-3-pentenyl) succinate cephalotaxine ester (7).

- Mercury-Mediated Hydroxylation : Final hydroxylation using mercuric acetate and subsequent mercury removal with sodium borohydride produces homoharringtonine.

This 12-step synthesis achieves an overall yield of ~8–12%, with purity validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying homoharringtonine purity. The validated method employs:

| Parameter | Specification |

|---|---|

| Column | Hypersil BDS (4.0 mm × 250 mm) |

| Mobile Phase | 0.0008 mol/L ammonium carbonate : Methanol (42:58) |

| Detection Wavelength | 290 nm |

| Flow Rate | 110 mL/min |

| Injection Volume | 20 μL |

Under these conditions, homoharringtonine elutes at 14.2 ± 0.5 minutes, with a detection limit of 0.1 μg/mL.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) identifies ester carbonyl (C=O) stretches at 1740 cm⁻¹ and hydroxyl (-OH) bands at 3450 cm⁻¹. NMR spectra confirm the presence of characteristic signals, including a triplet at δ 1.25 ppm (C-18 methyl group) and a doublet at δ 5.30 ppm (C-14 vinyl proton).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Plant Extraction | - Utilizes renewable resources | - Low yield (0.01–0.05% dry weight) |

| - Preserves natural stereochemistry | - Time-intensive purification | |

| Laboratory Synthesis | - Scalable production | - Toxic reagents (e.g., mercury) |

| - Higher purity (>98%) | - Complex multi-step synthesis |

Plant-based methods remain favored for small-scale production of enantiopure homoharringtonine, while synthetic routes are prioritized for industrial applications despite environmental and safety concerns.

Analyse Des Réactions Chimiques

Types de réactions : Myelostat subit diverses réactions chimiques, notamment :

Oxydation : Myelostat peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de Myelostat.

Substitution : Myelostat peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

Myelostat a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude de l’inhibition de la synthèse protéique et de l’apoptose.

Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression des gènes.

Médecine : Appliqué dans le traitement de la leucémie myéloïde chronique et d’autres cancers. .

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses.

Applications De Recherche Scientifique

Clinical Applications in Hematological Malignancies

Homoharringtonine has been predominantly utilized in treating hematological malignancies, especially acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its mechanisms of action include inducing apoptosis, inhibiting protein synthesis, and altering immune cell profiles.

Efficacy in Acute Myeloid Leukemia

Recent studies have demonstrated that Homoharringtonine exhibits potent anti-tumor effects in AML. For instance, a multicenter observational trial indicated that a Homoharringtonine-based induction regimen significantly improved complete remission rates and overall survival in pediatric AML patients compared to traditional therapies . The compound's ability to suppress cell growth and induce apoptosis has been linked to its modulation of various signaling pathways, including the SP1/TET1 axis, which is crucial for AML with FLT3 mutations .

Role in Chronic Myeloid Leukemia

Homoharringtonine has also shown effectiveness in CML treatment, particularly in patients who are resistant to other therapies. It has been reported that treatment with Homoharringtonine resulted in remission rates as high as 92% among CML patients . The development of semisynthetic derivatives like omacetaxine mepesuccinate has further enhanced its clinical utility, leading to FDA approval for specific CML cases .

Antiviral Properties

Emerging research suggests that Homoharringtonine may possess antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could inhibit viral replication, presenting a potential therapeutic avenue for COVID-19 treatment .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of Homoharringtonine. Its ability to modulate various cellular pathways may offer therapeutic benefits in neurodegenerative diseases, although this application requires further exploration .

Challenges and Future Directions

Despite its promising applications, several challenges hinder the widespread use of Homoharringtonine:

- Bioavailability : The compound exhibits low bioavailability, which limits its therapeutic effectiveness. Research is ongoing to develop advanced drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeting capabilities .

- Side Effects : Potential side effects associated with Homoharringtonine treatment need careful management to improve patient outcomes.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Hematological Malignancies | Acute Myeloid Leukemia | Improved remission rates; induces apoptosis |

| Chronic Myeloid Leukemia | High remission rates; effective against resistant cases | |

| Immune Modulation | Altering immune cell profiles | Enhanced anti-tumor immunity |

| Antiviral Properties | COVID-19 | Inhibits viral replication in vitro |

| Neuroprotective Effects | Potential use in neurodegenerative diseases | Modulates cellular pathways |

Mécanisme D'action

Myelostat exerce ses effets en inhibant la synthèse protéique. Il se lie au site A ribosomal, empêchant l’élongation de la chaîne polypeptidique. Cette inhibition entraîne l’apoptose dans les cellules tumorales. Le composé cible également la sous-unité protéique M2 de la ribonucléotide réductase, inactivant l’enzyme et perturbant la synthèse de l’ADN .

Composés similaires :

Hydroxyurée : Un autre inhibiteur de la synthèse protéique utilisé dans le traitement du cancer.

Méthotrexate : Un médicament antimétabolite et antifolate utilisé en chimiothérapie.

Cyclophosphamide : Un agent alkylant utilisé en chimiothérapie.

Unicité de Myelostat : Myelostat est unique en raison de son double mécanisme d’action, ciblant à la fois la synthèse protéique et la synthèse de l’ADN. Cette double action le rend particulièrement efficace dans l’induction de l’apoptose dans les cellules tumorales et la survenue de la résistance aux autres agents anticancéreux .

Comparaison Avec Des Composés Similaires

Harringtonine

Harringtonine, a structural analogue of HHT, shares the cephalotaxine core but differs in the ester side chain (Figure 1). Both compounds inhibit protein synthesis, but differences in pharmacokinetics and binding affinity influence clinical utility:

- Mechanistic Specificity : Harringtonine shows rapid uptake in leukemic cells but lower retention in vincristine-resistant lines compared to HHT . HHT’s hydrophobic tail enhances ribosomal binding via interactions with U2506, improving stability and potency .

- Clinical Efficacy : Harringtonine demonstrated efficacy in early-phase leukemia trials but was overshadowed by HHT due to better tolerability and sustained responses in advanced CML .

- Synthesis : Harringtonine is naturally extracted, whereas semisynthetic HHT (using cephalotaxine from Cephalotaxus leaves) addresses scarcity and purity issues linked to natural sources .

Table 1: Key Differences Between HHT and Harringtonine

| Parameter | Homoharringtonine (HHT) | Harringtonine |

|---|---|---|

| Side Chain Structure | 5-methylhexanoyl ester | 4-methylpentanoyl ester |

| Ribosomal Binding | Stronger (U2506 interaction) | Moderate |

| Resistance Profile | Effective in TKI-resistant CML | Lower efficacy in resistant lines |

| Synthetic Availability | Semisynthetic production viable | Natural extraction dominant |

| Clinical Approval | FDA-approved for CML | Limited to experimental use |

Other Cephalotaxus Alkaloids

Cephalotaxine esters like neoharringtonine and deoxyharringtonine show variable antitumor activity:

- Neoharringtonine : Exhibits weaker protein synthesis inhibition but lower cytotoxicity, making it less favorable for leukemia .

- Deoxyharringtonine : Lacks a hydroxyl group in the side chain, reducing ribosomal binding and apoptotic induction compared to HHT .

Comparison with Functional Analogues

HDAC Inhibitors (e.g., Romidepsin)

While HHT targets translation, romidepsin (a histone deacetylase inhibitor) modulates gene expression. Both show selectivity in RRM2-knockdown screens, but HHT’s mechanism avoids HDAC-related cardiotoxicity .

Proteasome Inhibitors (e.g., Bortezomib)

HHT and bortezomib exhibit cytotoxicity in pancreatic cancer, but HHT’s ribosomal action provides synergy with taxanes (e.g., paclitaxel) in TNBC, unlike proteasome inhibitors .

Table 2: Functional Comparison with Non-Cephalotaxus Compounds

| Compound | Primary Target | Key Advantage | Limitation |

|---|---|---|---|

| HHT | Ribosomal A-site | Synergy with taxanes, low cardiac toxicity | Hematologic toxicity |

| Romidepsin | HDAC enzymes | Broad epigenetic modulation | Cardiotoxicity, fatigue |

| Bortezomib | Proteasome | Efficacy in myeloma | Neuropathy, resistance in solid tumors |

Research Findings and Clinical Data

Efficacy in Hematologic Malignancies

- AML: A meta-analysis of 1,218 patients showed HHT combined with cytarabine achieved complete remission in 68.3% of newly diagnosed AML cases .

- CML : Subcutaneous semisynthetic HHT (ssHHT) achieved major cytogenetic response in 77% of chronic-phase CML patients, with a median duration of 12.6 months .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Homoharringtonine (HHT) exerts its antitumor effects, and how can these be experimentally validated?

- Mechanistic Insights : HHT inhibits protein synthesis by binding to the ribosomal A-site, blocking elongation steps . It also suppresses STAT3 phosphorylation (Tyr705) via IL-6/JAK1/STAT3 pathway inhibition, reducing anti-apoptotic proteins like MCL1 .

- Methodology :

- Use in vitro assays (e.g., MTT, colony formation) to quantify cytotoxicity and clonogenic survival .

- Validate STAT3 inhibition via Western blotting for phospho-STAT3 and downstream targets (e.g., Bcl-2 family proteins) .

- Employ flow cytometry with Annexin V/PI staining to confirm apoptosis induction .

Q. How should researchers design dose-response experiments for HHT in cancer cell lines?

- Experimental Design :

- Use a logarithmic dose range (e.g., 0.1–10 μM) to determine IC50 values. For example, HHT exhibits IC50 values of 0.7 μM (H1975) and 3.7 μM (A549) .

- Include time-course studies (24–72 hours) to assess kinetics of apoptosis and proliferation arrest .

- Normalize data to vehicle controls and validate with secondary assays (e.g., trypan blue exclusion for viability) .

Q. What are the standard in vivo models for evaluating HHT efficacy, and what endpoints are critical?

- Tumor volume reduction (caliper measurements) and survival analysis.

- Post-mortem analysis of STAT3 phosphorylation and apoptosis markers in tumor tissue .

- Monitor body weight to exclude systemic toxicity .

Advanced Research Questions

Q. How can contradictory data on HHT’s off-target effects (e.g., AKT/ERK pathways) be resolved?

- Case Study : HHT does not inhibit AKT1/2/3 or ERK1/2 phosphorylation in gefitinib-resistant lung cancer models , conflicting with earlier reports.

- Resolution Strategies :

- Use orthogonal assays (e.g., phospho-specific ELISA, kinase activity profiling).

- Compare cell lines with divergent genetic backgrounds (e.g., EGFR mutation status) .

- Apply statistical meta-analysis to reconcile dataset variability .

Q. What methodologies are recommended for synthesizing HHT analogs with improved pharmacokinetics?

- Synthetic Approaches :

- Modify the cephalotaxine core or ester side chain to enhance solubility or stability .

- Characterize analogs via NMR, HPLC-MS, and in vitro ADME assays (e.g., microsomal stability) .

- Key Data :

| Analog Modification | Bioactivity (IC50) | Solubility (µg/mL) |

|---|---|---|

| Parent HHT | 0.7–3.7 μM | 10–15 |

| Hydroxyl-substituted | 0.5–2.1 μM | 35–40 |

Q. How can researchers address challenges in quantifying HHT and its metabolites in biological matrices?

- Analytical Techniques :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Validate assays for specificity, matrix effects, and recovery in plasma/tissue homogenates .

Methodological Best Practices

Q. What controls are essential for HHT-related in vitro studies?

- Negative Controls : Vehicle-only treated cells (e.g., DMSO ≤0.1%).

- Positive Controls :

Q. How should researchers document experimental protocols to ensure reproducibility?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.